molecular formula C6H10NNaO3 B2731316 Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate CAS No. 2138256-54-7

Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate

Cat. No.: B2731316
CAS No.: 2138256-54-7
M. Wt: 167.14
InChI Key: BWLBULHTAHNIFZ-JBUOLDKXSA-M
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Description

Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate is a chemical compound with significant interest in various scientific fields. This compound is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a hydroxyl group and a carboxylate group. The stereochemistry of the compound, indicated by (2S,3R), refers to the specific three-dimensional arrangement of the atoms, which can influence its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate typically involves the enantioselective synthesis of its precursor molecules. One common method involves the use of Garner’s aldehyde, which undergoes a series of reactions including Horner–Wadsworth–Emmons reaction and 1,4-addition of lithium dialkylcuprates . The reaction conditions are optimized to achieve high yields and diastereoselectivity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the principles of scaling up laboratory synthesis to industrial production typically involve optimizing reaction conditions, using cost-effective reagents, and ensuring the process is environmentally friendly and sustainable.

Chemical Reactions Analysis

Types of Reactions

Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylate group can be reduced to an alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl₂) can be used to convert the hydroxyl group to a chloride, which can then be substituted with other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxylate group can produce an alcohol.

Scientific Research Applications

Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used to study enzyme-substrate interactions and metabolic pathways.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate involves its interaction with specific molecular targets. The hydroxyl and carboxylate groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The stereochemistry of the compound plays a crucial role in determining its binding affinity and specificity.

Comparison with Similar Compounds

Sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate can be compared with other similar compounds such as:

Properties

IUPAC Name

sodium;(2S,3R)-3-hydroxypiperidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO3.Na/c8-4-2-1-3-7-5(4)6(9)10;/h4-5,7-8H,1-3H2,(H,9,10);/q;+1/p-1/t4-,5+;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWLBULHTAHNIFZ-JBUOLDKXSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@H](NC1)C(=O)[O-])O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2138256-54-7
Record name rac-sodium (2R,3S)-3-hydroxypiperidine-2-carboxylate
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